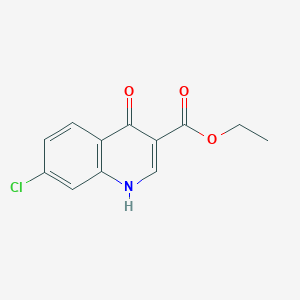

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMCHSWUDMFGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323108 | |

| Record name | Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16600-22-9 | |

| Record name | 16600-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: A Linchpin Intermediate in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in synthetic and medicinal chemistry. Its strategic arrangement of reactive sites—a nucleophilic hydroxyl group, an electrophilic chlorine-substituted aromatic ring, and a modifiable ester—renders it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and its pivotal role in constructing complex molecular architectures, particularly in the development of therapeutic agents. Detailed experimental protocols and mechanistic insights are presented to equip researchers with the practical knowledge required to leverage this intermediate in their synthetic endeavors.

Introduction: The Strategic Value of the Quinoline Core

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The efficacy of these agents is often dictated by the substitution pattern on the quinoline ring system. This compound (also known as ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) serves as a pre-functionalized, high-value starting material that facilitates the efficient and regioselective synthesis of diverse quinoline derivatives.[3] Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications to build molecular complexity. This guide will explore the synthesis and synthetic applications of this key intermediate, demonstrating its role as a linchpin in the path to novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source |

| CAS Number | 16600-22-9 | [4][5][6] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [4][7] |

| Molecular Weight | 251.67 g/mol | [4][8] |

| Appearance | Solid | [9] |

| Melting Point | 296-298 °C | [10] |

| Boiling Point | 378.4 °C at 760 mmHg | [10] |

| InChI Key | XWMCHSWUDMFGSW-UHFFFAOYSA-N | [9] |

| Purity | Typically ≥95% | [5][9] |

Note: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-oxo form (quinolin-4-one). The quinolone form is often predominant.

Synthesis of the Intermediate: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing this compound is the Gould-Jacobs reaction.[11][12] This classic method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[13][14]

The causality behind this choice is rooted in its efficiency for building the core quinoline ring system. The reaction proceeds in two main stages:

-

Condensation: 3-chloroaniline undergoes a nucleophilic substitution reaction with DEEM. The amino group of the aniline attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form the stable intermediate, ethyl α-carbethoxy-β-(3-chloroanilino)acrylate.[3][15]

-

Thermal Cyclization: This critical step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization.[12][13] This intramolecular reaction, often carried out in a high-boiling solvent like Dowtherm A, closes the ring to form the quinoline system.[3][15] The high energy input is necessary to overcome the activation barrier for this pericyclic reaction.

Caption: Workflow for the Gould-Jacobs synthesis of the title intermediate.

3.1. Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative procedure adapted from established methods.[15]

Step A: Synthesis of Ethyl α-carbethoxy-β-(3-chloroanilino)acrylate

-

In a 500-mL round-bottomed flask, combine 3-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (233 g, 1.1 moles).

-

Add a few boiling chips and heat the mixture on a steam bath for 1-2 hours, allowing the ethanol byproduct to evaporate.[12][15]

-

Monitor the reaction by TLC to confirm the consumption of the aniline and formation of the intermediate. The warm, crude product is typically used directly in the next step without purification.[15]

Step B: Synthesis of this compound

-

In a 5-L flask equipped for high-temperature reactions (e.g., with an air condenser), heat a high-boiling inert solvent such as Dowtherm A (1 L) to a vigorous boil (~250-260 °C).[15]

-

Carefully and slowly pour the warm product from Step A into the boiling solvent through the condenser.

-

Maintain heating and reflux for 1-3 hours to ensure complete cyclization.[15] During this time, the product will begin to crystallize from the hot solution.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by filtration. Wash the filter cake thoroughly with a non-polar solvent like hexane or Skellysolve B to remove the Dowtherm A and colored impurities.[15]

-

Air-dry the resulting solid to yield this compound. The product is often of sufficient purity for subsequent steps.

Core Application as a Chemical Intermediate

The synthetic power of this compound lies in the distinct reactivity of its three primary functional sites. This allows for a modular approach to building a library of complex quinoline derivatives.

Caption: Key transformation pathways of the title intermediate.

4.1. Pathway 1: Manipulation of the C4-Hydroxy Group

The C4-hydroxy group (or its tautomeric keto form) is readily converted into a key electrophilic handle: a chlorine atom. This transformation is fundamental for introducing nucleophiles at the C4 position and is a cornerstone in the synthesis of many antimalarial drugs.[3][16]

-

Chlorination: Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorine atom. This yields a highly reactive 4,7-dichloroquinoline intermediate.[3] The resulting 4-chloro group is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the 7-chloro group, allowing for selective functionalization.

4.2. Pathway 2: Modification of the C3-Ester Group

The ethyl ester at the C3 position offers another site for modification.

-

Hydrolysis: Saponification with a base like sodium hydroxide (NaOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid, 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[13][15]

-

Decarboxylation: The resulting 3-carboxylic acid can be decarboxylated under high heat to yield 7-chloro-4-quinolinol.[3][15][16] This two-step sequence provides a route to quinolines that are unsubstituted at the C3 position.

-

Amidation: The ester can be directly converted to a wide range of amides via aminolysis, or by first hydrolyzing to the acid and then coupling with an amine using standard peptide coupling reagents.

4.3. Pathway 3: Nucleophilic Aromatic Substitution (SNAr) at C7

While the C7-chloro group is less reactive than the C4-chloro group (once installed), it can still participate in SNAr reactions, particularly with potent nucleophiles or under catalytic conditions. This allows for the introduction of diverse functionalities, including amino, alkoxy, and thioether groups, which are crucial for modulating the pharmacological profile of the final compound.[2]

Case Study: Synthesis of Chloroquine Precursors

This compound is a direct precursor in one of the classical industrial syntheses of Chloroquine, a WHO essential medicine for treating malaria.[3][16]

The synthesis proceeds via the following validated steps:

-

Saponification: The starting intermediate is hydrolyzed with NaOH to give 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[3]

-

Decarboxylation: The acid is heated in a high-boiling solvent to eliminate CO₂ and form 7-chloro-4-hydroxyquinoline (also known as 7-chloro-4-quinolinol).[3][16]

-

Chlorination: The 7-chloro-4-hydroxyquinoline is treated with POCl₃ to produce the key intermediate, 4,7-dichloroquinoline.[3][15]

-

Condensation: Finally, 4,7-dichloroquinoline is condensed with the side chain, 4-diethylamino-1-methylbutylamine, via an SNAr reaction at the more reactive C4 position to yield Chloroquine.[3]

This pathway highlights the strategic importance of the title compound, where each functional group is sequentially manipulated to achieve the final complex target.

Conclusion

This compound is far more than a simple chemical; it is a strategically designed platform for the efficient construction of diverse and complex quinoline-based molecules. Its synthesis via the robust Gould-Jacobs reaction is well-established and scalable. The orthogonal reactivity of its hydroxyl, chloro, and ester functional groups provides chemists with a versatile toolkit for creating libraries of compounds for drug discovery and materials science. A comprehensive understanding of its reaction pathways, as detailed in this guide, is essential for any scientist aiming to leverage the immense synthetic potential of the quinoline core.

References

-

Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Detsi, A., Majdalani, D., et al. (2009). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 14(7), 2661-2680. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2020). IIP Series. Retrieved January 14, 2026, from [Link]

-

Vallejo, A., et al. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 24(22), 4093. Available at: [Link]

-

Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 19. Available at: [Link]

-

ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

-

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved January 14, 2026, from [Link]

-

Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2020). SciELO. Retrieved January 14, 2026, from [Link]

Sources

- 1. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 2. scielo.br [scielo.br]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 16600-22-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 16600-22-9|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3) [pubchemlite.lcsb.uni.lu]

- 8. ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate [cymitquimica.com]

- 9. This compound | 16600-22-9 [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Quinoline-3-Carboxylate Saga: From Serendipitous Discovery to Rational Design of Neuromodulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Privileged Scaffold

In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with diverse biological targets. These "privileged scaffolds" serve as foundational blueprints for the development of novel therapeutics. The quinoline ring system, first isolated from coal tar in 1834, is a quintessential example of such a scaffold.[1][2] This guide delves into the fascinating history and discovery of a particularly influential subclass: the quinoline-3-carboxylate compounds. Our journey will trace their origins from a naturally occurring metabolite to their rational design as potent modulators of the central nervous system, with a specific focus on their pivotal role as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This document is structured to provide not just a historical narrative, but also actionable, in-depth technical protocols and data to empower researchers in the field.

Part 1: Historical Milestones and the Dawn of a Pharmacophore

The Natural Precedent: Kynurenic Acid

The story of quinoline carboxylates in neuroscience begins not with a synthetic chemist's deliberate design, but with a discovery in physiological chemistry. In 1853, the eminent German chemist Justus von Liebig isolated a novel compound from the urine of dogs, which he named kynurenic acid (a quinoline-2-carboxylic acid derivative).[3][4] For over a century, kynurenic acid was considered little more than an inert metabolic byproduct of the tryptophan degradation pathway.[5] This perception, however, would be dramatically overturned in the 1980s.

The Synthetic Revolution: Building the Quinoline Core

Parallel to the biological story of kynurenic acid, organic chemists were developing robust methods for the construction of the quinoline nucleus. These classical name reactions, developed in the late 19th and early 20th centuries, provided the essential toolkit for creating a diverse array of quinoline derivatives, including those with the crucial carboxylate functionality at the 3-position.

Three of the most foundational methods are:

-

The Combes Quinoline Synthesis (1888): This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[6][7]

-

The Friedländer Synthesis (1882): A versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[3][8][9]

-

The Gould-Jacobs Reaction (1939): This reaction is particularly pertinent to our topic, as it provides a direct route to the 4-hydroxyquinoline-3-carboxylate scaffold. It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][10][11]

These synthetic advancements laid the groundwork for the future exploration of quinoline-3-carboxylates as pharmacologically active agents. A serendipitous discovery later highlighted the therapeutic potential of this class when a 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects was identified as an intermediate in the synthesis of the antimalarial drug chloroquine, a finding that spurred the development of the vast family of fluoroquinolone antibiotics.[6]

Caption: Historical timeline of quinoline-3-carboxylate discovery.

Part 2: The Mechanistic Revelation - Targeting the NMDA Receptor

The pivotal moment that propelled quinoline carboxylates into the realm of neuroscience was the discovery of kynurenic acid's role as a broad-spectrum antagonist of ionotropic glutamate receptors.[4][12] This was a paradigm shift, transforming a metabolic "waste product" into an endogenous neuromodulator.

The Glycine Co-agonist Site: A Novel Therapeutic Target

Further research pinpointed the specific site of action: the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[13][14][15] The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Kynurenic acid and its synthetic analogs were found to be competitive antagonists at this glycine binding site, effectively preventing receptor activation even in the presence of glutamate.[13][16] This discovery opened up a novel therapeutic avenue for conditions associated with excessive NMDA receptor activation and excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.

Caption: Mechanism of NMDA receptor antagonism by quinoline-3-carboxylates.

Structure-Activity Relationship (SAR) and the Development of Potent Analogs

The discovery of kynurenic acid's activity spurred the synthesis and evaluation of numerous analogs to improve potency, selectivity, and pharmacokinetic properties, particularly blood-brain barrier penetration. One of the most significant achievements in this area was the development of L-701,324 (7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2-(1H)-quinolone) , a potent and selective antagonist of the NMDA receptor glycine site.[17][18][19]

The exploration of SAR revealed several key insights:

-

Halogenation: Introduction of chlorine atoms at the 5 and 7 positions of the quinoline ring, as seen in 7-chlorokynurenic acid (7-Cl KYNA), significantly increases binding affinity for the glycine site.[13][14]

-

Substitution at the 3-position: The nature of the substituent at the 3-position is critical for potency. Large, lipophilic groups, such as the 3-phenoxyphenyl group in L-701,324, can enhance binding affinity.

| Compound | Target | IC50 / Ki | Source |

| Kynurenic Acid | NMDA Receptor (Glycine Site) | ~50-100 µM (IC50) | [13][14] |

| 7-Chlorokynurenic Acid (7-Cl KYNA) | NMDA Receptor (Glycine Site) | 0.56 µM (IC50) | [13][14] |

| 5,7-Dichlorokynurenic Acid | NMDA Receptor (Glycine Site) | High affinity (IC50 ratio of 3.42 for peak vs. plateau currents) | [20][21] |

| L-701,324 | NMDA Receptor (Glycine Site) | 2 nM (IC50) | [3] |

Part 3: Experimental Workflows and Protocols

A cornerstone of drug discovery is the ability to reliably synthesize and characterize novel compounds. This section provides detailed methodologies for the synthesis of the quinoline-3-carboxylate core and its subsequent evaluation as an NMDA receptor antagonist.

Synthesis of the Quinoline-3-Carboxylate Scaffold

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core structure.[6][12]

Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

-

Step 1: Condensation

-

In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

-

-

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes in a flask equipped with a reflux condenser.

-

Cool the reaction mixture to room temperature. The ethyl 4-hydroxyquinoline-3-carboxylate product should precipitate.

-

Add a non-polar solvent like hexane or cyclohexane to aid precipitation.

-

Collect the solid product by vacuum filtration and wash with cold hexane. The product can be further purified by recrystallization from ethanol.

-

Caption: Workflow for Gould-Jacobs synthesis of the quinoline core.

In Vitro Evaluation: Radioligand Binding Assay

A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor site.[14]

Protocol: [³H]Glycine Binding Assay for the NMDA Receptor Glycine Site

-

Materials:

-

Rat cortical membranes (prepared from adult rat forebrains).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]Glycine or [³H]5,7-dichlorokynurenic acid (for higher affinity).

-

Non-specific binding control: 1 mM Glycine.

-

Test compounds (quinoline-3-carboxylate derivatives) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare rat cortical membranes by homogenization in ice-cold buffer followed by centrifugation and washing steps to isolate the membrane fraction. Resuspend the final pellet in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle (for total binding) or 1 mM Glycine (for non-specific binding).

-

Radioligand (e.g., 10 nM [³H]Glycine).

-

Membrane preparation (typically 50-100 µg of protein per well).

-

-

Incubate the plate at 4°C for 30 minutes.

-

Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Evaluation: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique to study the function of ion channels expressed in Xenopus oocytes. It allows for the measurement of ion currents across the oocyte membrane in response to agonist application and the characterization of antagonist effects.[22][23][24]

Protocol: Characterization of NMDA Receptor Antagonism using TEVC

-

Step 1: Oocyte Preparation and RNA Injection

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Step 2: Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a baseline current in the standard saline solution.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

After the response reaches a steady state, wash out the agonists with the standard saline solution until the current returns to baseline.

-

-

Step 3: Antagonist Characterization

-

Pre-incubate the oocyte with the quinoline-3-carboxylate test compound at a specific concentration for 1-2 minutes.

-

Co-apply the test compound with the NMDA/glycine solution.

-

Measure the peak inward current and compare it to the control response (without the antagonist).

-

Generate a concentration-response curve by applying a range of antagonist concentrations and calculate the IC50 value.

-

Conclusion and Future Directions

The journey of quinoline-3-carboxylate compounds from a metabolic curiosity to rationally designed neuromodulators is a testament to the synergy between natural product discovery, synthetic chemistry, and molecular pharmacology. Their role as antagonists of the NMDA receptor glycine site has not only provided invaluable tools for neuroscience research but also continues to inspire the development of novel therapeutics for a range of neurological and psychiatric disorders. The foundational synthetic methods and bioanalytical protocols detailed in this guide provide a robust framework for current and future researchers to build upon this rich history, furthering our understanding of this privileged scaffold and unlocking its full therapeutic potential.

References

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Liebig, J. (1853). Ueber die Constitution der Harnsäure und ihrer Producte. Annalen der Chemie und Pharmacie, 86(2), 183-228.

-

Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences, 85(17), 6547-6550. Available at: [Link]

- Stone, T. W. (2013). The complex world of kynurenic acid: reflections on biological issues and therapeutic strategy. Progress in neurobiology, 107, 1-13.

-

Kessler, M., Terramani, T., Lynch, G., & Baudry, M. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of neurochemistry, 52(4), 1319-1328. Available at: [Link]

- Bristow, L. J., Flatman, K. W., Hutson, P. H., Kulagowski, J. J., Leeson, P. D., Tricklebank, M. D., & Williams, B. J. (1997). The NMDA/glycine receptor antagonist, L-701,324, produces discriminative stimuli similar to those of ethanol. European journal of pharmacology, 332(1), 1-8.

-

Cikánová, K., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3235. Available at: [Link]

- Hutson, P. H., Bristow, L. J., & Tricklebank, M. D. (1997). Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram. British journal of pharmacology, 121(8), 1688-1694.

-

L-701,324. Wikipedia. Available at: [Link]

- Sławińska, D., Kłodzińska, A., & Chojnacka-Wójcik, E. (1999). L-701,324, a selective antagonist at the glycine site of the NMDA receptor, counteracts haloperidol-induced muscle rigidity in rats. Psychopharmacology, 143(3), 235-243.

-

npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. Available at: [Link]

- Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of convulsant kynurenines and their interaction with the endogenous excitant quinolinic acid. Brain Research, 247(1), 184-187.

-

Combes quinoline synthesis. Wikipedia. Available at: [Link]

-

Two-electrode voltage-clamp (TEVC). Ulm University. Available at: [Link]

-

A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. PubMed. Available at: [Link]

-

A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. PubMed. Available at: [Link]

-

Guan, B., et al. (2018). Two-Electrode Voltage Clamp. Methods in Molecular Biology, 1684, 83-96. Available at: [Link]

- Vécsei, L., et al. (1997). Differential effects of five glycine site antagonists on NMDA receptor desensitisation. Neuroscience letters, 226(2), 103-106.

-

NMDA Receptor Activation and Inhibition by Kynurenic Acid and Quinolinic Acid. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

-

Mrozek, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6439. Available at: [Link]

-

Furukawa, H., et al. (2005). Structural insights into competitive antagonism in NMDA receptors. Nature, 438(7065), 185-192. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

Zhang, J. F., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2). Available at: [Link]

Sources

- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Effects of (+)-HA-966 and 7-chlorokynurenic acid on the kinetics of N-methyl-D-aspartate receptor agonist responses in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. ablelab.eu [ablelab.eu]

- 13. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jneurosci.org [jneurosci.org]

- 18. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-701,324, a selective antagonist at the glycine site of the NMDA receptor, counteracts haloperidol-induced muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 23. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 24. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold, a fused heterocyclic system consisting of a benzene ring fused to a pyridine ring, represents a "privileged" structure in medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to interact with a diverse array of biological targets have established it as a cornerstone in the development of therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the quinoline core, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental properties, classical and modern synthetic methodologies, key therapeutic applications with a focus on anticancer and antimalarial agents, and the critical structure-activity relationships that govern the pharmacological profiles of these compounds. The content is designed to not only inform but also to provide actionable insights for the rational design of novel quinoline-based therapeutics.

The Enduring Significance of the Quinoline Scaffold

Quinoline, or 1-azanaphthalene, is a weakly basic aromatic heterocycle that serves as the foundational structure for a multitude of natural products and synthetic drugs.[4] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, enabling it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[2] This inherent ability to bind to diverse biological targets has led to the development of quinoline-containing drugs with a broad spectrum of pharmacological activities, including:

The synthetic tractability of the quinoline scaffold further enhances its appeal in drug discovery.[4] The ring system can be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and minimize off-target effects.[8][10]

Synthetic Strategies for Quinoline Derivatives

The construction of the quinoline ring system has been a subject of extensive research, leading to the development of several named reactions that are now classical methods in organic synthesis. The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

Classical Synthetic Methodologies

A number of established methods for synthesizing the quinoline core involve the condensation and cyclization of anilines with various carbonyl-containing compounds.[12]

| Synthesis Method | Reactants | Key Reagents/Conditions | Primary Substitution Pattern |

| Skraup Synthesis | Aniline, glycerol, oxidizing agent | Concentrated H2SO4, nitrobenzene | Unsubstituted or substituted on the benzene ring |

| Combes Synthesis | Aniline, β-diketone | Acid catalyst (e.g., H2SO4) | Substituted at positions 2 and 4 |

| Friedländer Synthesis | o-aminobenzaldehyde or o-aminoketone, compound with an α-methylene group | Base or acid catalyst | Substituted at positions 2 and 3 |

| Knorr Synthesis | Aromatic amine, β-ketoester | Mild acid catalyst (e.g., H2SO4) | 2-hydroxyquinolines |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | High temperature, strong acid catalyst | 4-hydroxyquinolines |

Experimental Protocol: A Representative Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines.[7][10]

Objective: To synthesize a 2,3-disubstituted quinoline derivative.

Materials:

-

2-aminobenzaldehyde

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve 2-aminobenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-methylquinoline-3-carboxylate.

Causality: The base catalyst, sodium ethoxide, facilitates the initial aldol-type condensation between the enolate of ethyl acetoacetate and the aldehyde of 2-aminobenzaldehyde. The subsequent intramolecular cyclization via a Schiff base intermediate, followed by dehydration, leads to the formation of the stable aromatic quinoline ring.

Modern Synthetic Approaches

While classical methods remain valuable, modern organic synthesis has introduced more efficient and environmentally friendly strategies for quinoline synthesis. These include transition metal-catalyzed reactions, such as those employing nickel or rhodium catalysts, which often proceed under milder conditions with higher atom economy.[9] Additionally, one-pot multicomponent reactions are gaining prominence for their ability to generate complex quinoline derivatives in a single step from readily available starting materials.[9]

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key component in numerous clinically approved drugs. The following sections highlight its role in two major therapeutic areas: oncology and infectious diseases.

Quinoline Derivatives in Oncology

Quinoline-based compounds exhibit anticancer activity through a variety of mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[4][13]

-

Tyrosine Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[1]

-

Topoisomerase Inhibition: Certain quinoline alkaloids and their synthetic analogs can intercalate with DNA and inhibit the function of topoisomerases, leading to DNA damage and apoptosis in cancer cells.[13]

-

Tubulin Polymerization Inhibition: Some quinoline compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.[4]

Quantitative Data for Selected Anticancer Quinoline Derivatives

| Compound | Mechanism of Action | Cancer Type | IC50 / Activity |

| Camptothecin (and analogs like Topotecan) | Topoisomerase I inhibitor | Ovarian, Lung, Cervical | Varies by analog and cell line |

| Pelitinib | EGFR Tyrosine Kinase Inhibitor | Non-small cell lung cancer | Under clinical investigation[1] |

| Dactolisib | PI3K/mTOR inhibitor | Various solid tumors | Under clinical investigation[1] |

Signaling Pathway: EGFR Tyrosine Kinase Inhibition by Quinoline Derivatives

Caption: EGFR signaling pathway and its inhibition by quinoline-based drugs.

Quinoline Derivatives in Antimalarial Therapy

The quinoline scaffold is arguably most famous for its role in the fight against malaria.[6] Drugs like chloroquine and quinine have been mainstays of antimalarial chemotherapy for decades.[7]

Mechanism of Action: The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[6][14] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[14] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[15] Quinoline drugs accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[6][16] The resulting buildup of free heme is toxic to the parasite, leading to its death.[14]

Experimental Workflow: In Vitro Antimalarial Activity Assay

Objective: To determine the in vitro efficacy of a novel quinoline derivative against Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human red blood cells

-

RPMI 1640 culture medium supplemented with human serum

-

Test quinoline compound

-

SYBR Green I dye

-

96-well microplates

Procedure:

-

Culture P. falciparum in human red blood cells in a complete culture medium.

-

Prepare serial dilutions of the test quinoline compound in the culture medium.

-

Synchronize the parasite culture to the ring stage.

-

In a 96-well plate, add the parasite culture to wells containing the different concentrations of the test compound. Include positive (chloroquine) and negative (no drug) controls.

-

Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) by plotting the fluorescence intensity against the log of the drug concentration.

Causality: This assay quantifies the ability of the quinoline compound to inhibit parasite proliferation. The fluorescence of SYBR Green I is directly proportional to the amount of parasite DNA, thus providing a measure of parasite growth.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[17][18] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

-

Position 2: Bulky, hydrophobic substituents at this position are often beneficial for anticancer activity.[18]

-

Position 3: The presence of a substituent at the 3-position can be critical for certain biological activities, such as α2C-adrenoceptor antagonism.[17]

-

Position 4: An amino group at this position is a common feature in many antimalarial quinolines and is essential for their activity.[19] The nature of the side chain attached to this amino group significantly influences potency and pharmacokinetic properties.

-

Position 7: A chlorine atom at the 7-position, as seen in chloroquine, is crucial for its antimalarial activity.[19]

-

Benzene Ring Substitutions: Modifications on the benzo portion of the quinoline ring can modulate activity and selectivity.[18] For instance, a fluoro group at the 6-position is present in the anticancer agent brequinar sodium.[18]

Logical Relationship: SAR in Quinoline-Based Drug Design

Caption: The influence of substituent modifications on the pharmacological profile of quinoline derivatives.

Future Directions and Conclusion

The quinoline scaffold continues to be a fertile ground for drug discovery.[1] Future research will likely focus on several key areas:

-

Development of Novel Hybrids: Combining the quinoline moiety with other pharmacophores to create hybrid molecules with dual modes of action, potentially overcoming drug resistance.[1][8]

-

Targeted Drug Delivery: Conjugating quinoline-based drugs to targeting ligands to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing systemic toxicity.

-

Exploration of New Therapeutic Areas: Investigating the potential of quinoline derivatives in treating a wider range of diseases, including neurodegenerative disorders and metabolic diseases.[11]

References

-

Verma, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

-

Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

-

Jain, A. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 591-610. [Link]

-

Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

-

Höglund, I. P. J., et al. (2010). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 53(5), 2096-2106. [Link]

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

-

Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1189315. [Link]

-

ResearchGate. (n.d.). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. [Link]

-

Kumar, S., et al. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Link]

-

Hawley, S. R., & Bray, P. G. (1998). Quinoline antimalarials: mechanisms of action and resistance. Drug Resistance Updates, 1(1), 35-43. [Link]

-

Parmar, D., et al. (2025). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Chemistry–An Asian Journal. [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

-

Onajole, O. K., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 1903-1914. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Augustine, D., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

-

Egan, T. J. (1994). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 90(6), 313-317. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 207, 112730. [Link]

-

Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 13. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 15. pnas.org [pnas.org]

- 16. journals.co.za [journals.co.za]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 19. Quinolines- Antimalarial drugs.pptx [slideshare.net]

CAS number 16600-22-9 chemical properties.

An In-depth Technical Guide to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9)

Introduction

This compound, identified by CAS number 16600-22-9, is a pivotal chemical intermediate in the pharmaceutical industry. This quinoline derivative serves as a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the widely used antimalarial drug, chloroquine.[1][2] Its structural features, including the quinoline core, chloro- and hydroxyl-substituents, and the carboxylate group, make it a versatile precursor for various chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a crystalline compound.[2] The key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 16600-22-9 | [1][3] |

| Molecular Formula | C12H10ClNO3 | [1][3] |

| Molecular Weight | 251.67 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER, ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | [2][4] |

| Melting Point | 296-298 °C | [5] |

| Boiling Point | 378.4 °C at 760 mmHg | [5] |

| Appearance | Crystalline compound | [2] |

The structure of this compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The presence of a hydroxyl group at position 4 and a chloro group at position 7, along with an ethyl carboxylate group at position 3, dictates its reactivity and utility in organic synthesis.

Spectroscopic and Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the proton at position 2, and signals corresponding to the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.67 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

For a closely related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, vibrational spectroscopic studies using FT-IR and FT-Raman have been conducted and analyzed with the aid of density functional theory (DFT) calculations.[7]

Synthesis and Manufacturing

A common and well-established method for the synthesis of this compound involves a multi-step process starting from m-chloroaniline.[2][8]

Experimental Protocol: Synthesis of this compound

-

Condensation: m-Chloroaniline is heated with diethyl ethoxymethylenemalonate. This reaction forms an intermediate, ethyl α-carbethoxy-β-(m-chloroanilino)acrylate.[9]

-

Cyclization: The intermediate is then subjected to high-temperature cyclization in a high-boiling solvent like Dowtherm A. This step results in the formation of the quinoline ring system.[9]

-

Isolation: The product, this compound, crystallizes upon cooling and can be isolated by filtration.[9]

Caption: Synthesis workflow for this compound.

An alternative synthesis involves the reaction of 3-chloroaniline with ethoxymethylenemalonic ester to form (3-chloroanilino)-methylenemalonic ester, which then undergoes high-temperature heterocyclization.[8]

Role in Drug Development: Synthesis of Chloroquine

This compound is a crucial intermediate in the industrial preparation of 4,7-dichloroquinoline, which is a key precursor for the synthesis of chloroquine and hydroxychloroquine.[1][10]

Conversion to 4,7-Dichloroquinoline

-

Hydrolysis: The ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid is hydrolyzed using a base, such as sodium hydroxide solution, to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[10]

-

Decarboxylation: The resulting carboxylic acid is then heated at a high temperature (230-250 °C) in a solvent like paraffin oil to induce decarboxylation, forming 7-chloro-4-hydroxyquinoline.[10]

-

Chlorination: Finally, the hydroxyl group at the 4-position is replaced with a chlorine atom by treating 7-chloro-4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 4,7-dichloroquinoline.[10]

Caption: Synthetic pathway from this compound to Chloroquine.

The resulting 4,7-dichloroquinoline is then reacted with 4-diethylamino-1-methylbutylamine (novoldiamine) to synthesize chloroquine.[8]

Safety and Handling

For the closely related compound, 7-chloro-4-hydroxyquinoline, the following safety information is available and should be considered when handling this compound, as they share a similar core structure.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[11]

Precautionary Measures

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of antimalarial drugs like chloroquine. Its well-defined synthesis and chemical properties make it a valuable building block for medicinal chemists and process development scientists. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and manufacturing.

References

-

Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

-

PubChemLite. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). Available from: [Link]

-

ChemSynthesis. ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate - 16600-22-9. Available from: [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. Available from: [Link]

-

mzCloud. Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Available from: [Link]

-

MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]

-

IOSR Journal of Applied Physics. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available from: [Link]

-

Carl ROTH. Safety Data Sheet. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

- Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

-

MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Available from: [Link]

Sources

- 1. This compound | 16600-22-9 [sigmaaldrich.com]

- 2. 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER | 16600-22-9 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. 16600-22-9|this compound|BLD Pharm [bldpharm.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

The Cornerstone of Modern Therapeutics: A Technical Guide to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and Its Derivatives

Abstract

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in the edifice of medicinal chemistry. Among its myriad of bioactive manifestations, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate stands out as a critical starting material and a pharmacologically significant core. This technical guide provides an in-depth exploration of this pivotal molecule and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. We will navigate the synthetic intricacies, delve into the analytical characterization, and illuminate the diverse biological activities and mechanisms of action that underscore the therapeutic potential of this chemical class. This document is structured to serve as both a foundational text and a practical laboratory companion, bridging theoretical knowledge with actionable experimental protocols.

Introduction: The Strategic Importance of the 7-Chloro-4-hydroxyquinoline-3-carboxylate Scaffold

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, forming the backbone of numerous clinically successful antibacterial agents.[1] The introduction of a chlorine atom at the 7-position of the quinoline ring is a key structural feature that significantly influences the biological activity of these compounds. This substitution pattern is found in several important therapeutic agents, highlighting its strategic value in drug design. This compound, with its reactive ester and hydroxyl functionalities, serves as a versatile precursor for a vast library of derivatives, enabling systematic exploration of structure-activity relationships (SAR).[2] The inherent reactivity of this scaffold allows for modifications at multiple positions, leading to compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-HIV properties.[3][4]

This guide will systematically deconstruct the chemistry and biology of this scaffold, beginning with its synthesis and moving through to its complex interactions with biological systems. Our approach is to not only present established facts but also to provide the scientific rationale behind the experimental choices, thereby empowering researchers to innovate within this fertile area of medicinal chemistry.

Synthesis of the Core Scaffold and Its Progeny: A Journey from Aniline to Bioactive Derivatives

The primary route to this compound is the venerable Gould-Jacobs reaction .[5] This powerful synthetic tool allows for the construction of the 4-hydroxyquinoline ring system from readily available anilines and malonic acid derivatives.

The Gould-Jacobs Reaction: A Mechanistic Perspective

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.[6]

Diagram 1: The Gould-Jacobs Reaction Mechanism

Caption: A simplified workflow of the Gould-Jacobs reaction.

The causality behind this synthetic choice lies in its efficiency and adaptability. The reaction is particularly effective for anilines bearing electron-donating or weakly electron-withdrawing groups. The high temperature required for the cyclization step is a critical parameter, often necessitating the use of high-boiling solvents like Dowtherm A.[7][8]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful formation of intermediates and the final product can be monitored at each stage.

Materials:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A

-

10% Aqueous Sodium Hydroxide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Skellysolve B (or Hexanes)

Procedure:

Step 1: Condensation to form Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [7]

-

In a round-bottomed flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

-

Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

-

The resulting warm product is used directly in the next step without further purification. Rationale: This direct use minimizes product loss and streamlines the workflow.

Step 2: Thermal Cyclization [7]

-

In a separate large flask equipped with an air condenser, heat Dowtherm A (1 L) to a vigorous boil.

-

Carefully pour the product from Step 1 into the boiling Dowtherm A.

-

Continue heating for 1 hour. The cyclized product will begin to crystallize out of the solution.

-

Cool the mixture and filter the solid product.

-

Wash the filter cake with Skellysolve B to remove impurities.

Step 3: Saponification and Acidification to yield 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid [7]

-

Mix the air-dried filter cake from Step 2 with 10% aqueous sodium hydroxide (1 L).

-

Reflux the mixture until all the solid has dissolved (approximately 1 hour). Rationale: Saponification converts the ethyl ester to a sodium carboxylate salt, increasing water solubility and allowing for purification.

-

Cool the solution and separate any oily impurities.

-

Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic (tested with Congo red paper).

-

Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

Step 4: Esterification to this compound

-

Suspend the dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst.

-

The product can be isolated by removing the ethanol under reduced pressure and purified by recrystallization.

Synthesis of Derivatives: Expanding the Chemical Space

The true utility of this compound lies in its capacity to be derivatized. The hydroxyl group at the 4-position and the ester at the 3-position are prime handles for chemical modification.

-

N-Alkylation/Arylation: The nitrogen at the 1-position can be alkylated or arylated to introduce a variety of substituents, which has been shown to significantly impact antibacterial activity.[2]

-

Modification of the 3-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Substitution at the 4-Position: The 4-hydroxyl group can be converted to a leaving group (e.g., by treatment with POCl₃ to form 4,7-dichloroquinoline), allowing for nucleophilic substitution with amines, thiols, and other nucleophiles.[8] This is a key step in the synthesis of many antimalarial and anticancer derivatives.[9]

Analytical Characterization: Confirming Structure and Purity

Rigorous analytical characterization is paramount to ensure the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Techniques

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the proton at the 2-position, and signals corresponding to the ethyl ester group (a quartet and a triplet). The hydroxyl proton may be observed as a broad singlet. |

| ¹³C NMR | Signals for the carbonyl carbons of the ester and the quinolone ring, as well as distinct signals for the aromatic carbons.[10] |

| FTIR | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and the quinolone ring, and C-Cl stretching vibrations.[11] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.[12] |

Chromatographic Techniques

-

Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Column Chromatography: Employed for the purification of the final products and intermediates.

Biological Activities and Mechanisms of Action: From Bench to Bedside

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antibacterial Activity: Targeting Bacterial DNA Replication

The 4-quinolone-3-carboxylic acid scaffold is a classic antibacterial pharmacophore. These compounds exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[5][13] These enzymes are crucial for DNA replication, transcription, and repair.

Diagram 2: Antibacterial Mechanism of Quinolones

Caption: Inhibition of DNA gyrase and topoisomerase IV by quinolones.

The inhibition of these topoisomerases leads to the stalling of replication forks, the accumulation of double-strand DNA breaks, and ultimately, bacterial cell death.[1][6] The specific targeting of either DNA gyrase or topoisomerase IV can vary between different quinolone derivatives and bacterial species.[3]

Anticancer Activity: Modulating Key Signaling Pathways

Recent research has unveiled the potent anticancer activity of 7-chloroquinoline derivatives. One of the key mechanisms implicated is the inhibition of the PI3K/Akt/mTOR signaling pathway .[14][15] This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and angiogenesis.[2][16]

Diagram 3: Anticancer Mechanism via PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

By inhibiting PI3K, these quinoline derivatives can effectively block downstream signaling, leading to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death).[17][18] The 7-chloroquinoline scaffold has been identified as a promising framework for the development of novel PI3K inhibitors.[14]

Conclusion and Future Directions

This compound and its derivatives represent a rich and enduring field of study in medicinal chemistry. The synthetic accessibility of the core scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic properties to enhance clinical efficacy. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.

References

- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.

- Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375.

- Fournier, B., & Hooper, D. C. (2000). Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. Antimicrobial Agents and Chemotherapy, 44(6), 1474–1479.

- Kanno, H., Nakae, T., & Inoue, M. (2002). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 46(10), 3078–3083.

- Abdel-Aziz, A. A. K., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 94, 103444.

- Jiang, J., Wang, J., & Yue, Y. (2016). A review on the anticancer effects of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 16(11), 890-903.

- Khan, F. A., Ali, I., & Khan, A. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets, 18(9), 896-907.

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.

- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.

- Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644.

- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis, antimicrobial, and anti-inflammatory activities of new 7-chloroquinoline derivatives. Archiv der Pharmazie, 344(6), 384-392.

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

-

ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

- Ferrer, P., et al. (2009). Synthesis and in vitro antimalarial and anticancer activity of 3- and 4-((7-chloroquinolin-4-yl)amino)chalcone derivatives. Bioorganic & Medicinal Chemistry, 17(10), 3539-3546.

-

PubChemLite. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. Retrieved from [Link]

-

mzCloud. (2016). Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

Sources

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate(5350-94-7) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mzCloud – Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate [mzcloud.org]

- 13. researchgate.net [researchgate.net]

- 14. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]